molecular formula C10H9Cl2F3S B14060828 1-Chloro-2-(3-chloropropyl)-3-(trifluoromethylthio)benzene

1-Chloro-2-(3-chloropropyl)-3-(trifluoromethylthio)benzene

Cat. No.: B14060828
M. Wt: 289.14 g/mol
InChI Key: REZHAYDQXZMBCU-UHFFFAOYSA-N
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Description

1-Chloro-2-(3-chloropropyl)-3-(trifluoromethylthio)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a chlorine atom, a 3-chloropropyl group, and a trifluoromethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2-(3-chloropropyl)-3-(trifluoromethylthio)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-chloro-2-nitrobenzene, 3-chloropropyl chloride, and trifluoromethylthiol.

    Nitration: The first step involves the nitration of 1-chloro-2-nitrobenzene to introduce the nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid.

    Substitution: The amino group is substituted with a 3-chloropropyl group through a nucleophilic substitution reaction.

    Thioether Formation: Finally, the trifluoromethylthio group is introduced through a reaction with trifluoromethylthiol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-(3-chloropropyl)-3-(trifluoromethylthio)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trifluoromethylthio group to a trifluoromethyl group.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Trifluoromethyl derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-Chloro-2-(3-chloropropyl)-3-(trifluoromethylthio)benzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Chloro-2-(3-chloropropyl)-3-(trifluoromethylthio)benzene involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atoms and the 3-chloropropyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-2-(3-chloropropyl)benzene: Lacks the trifluoromethylthio group, resulting in different chemical properties and reactivity.

    1-Chloro-3-(trifluoromethylthio)benzene:

    2-Chloro-3-(trifluoromethylthio)benzene: Positional isomer with different chemical behavior and reactivity.

Uniqueness

1-Chloro-2-(3-chloropropyl)-3-(trifluoromethylthio)benzene is unique due to the presence of both the 3-chloropropyl and trifluoromethylthio groups on the benzene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C10H9Cl2F3S

Molecular Weight

289.14 g/mol

IUPAC Name

1-chloro-2-(3-chloropropyl)-3-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C10H9Cl2F3S/c11-6-2-3-7-8(12)4-1-5-9(7)16-10(13,14)15/h1,4-5H,2-3,6H2

InChI Key

REZHAYDQXZMBCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CCCCl)SC(F)(F)F

Origin of Product

United States

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